(Z)-{2-[(4-chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene}({[4-(trifluoromethyl)phenyl]methoxy})amine
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Description
(Z)-{2-[(4-chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene}({[4-(trifluoromethyl)phenyl]methoxy})amine is a useful research compound. Its molecular formula is C25H21ClF3N3OS and its molecular weight is 503.97. The purity is usually 95%.
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Biological Activity
(Z)-{2-[(4-chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene}({[4-(trifluoromethyl)phenyl]methoxy})amine, also known by its CAS number 478047-78-8, is a complex organic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C24H20Cl3N3OS
- Molecular Weight : 504.86 g/mol
- CAS Number : 478047-78-8
The biological activity of this compound can be attributed to its structural features, which include a chlorophenyl sulfanyl group and an imidazo-pyridine moiety. These components suggest potential interactions with various biological targets, particularly in the context of neuroinflammation and cancer therapy.
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Neuroprotective Effects :
- Research indicates that compounds with similar structures exhibit neuroprotective properties by modulating inflammatory pathways. For instance, studies have shown that related compounds can inhibit the activation of microglia, thereby reducing neuroinflammation associated with conditions like Parkinson's disease (PD) .
- A specific study demonstrated that a derivative of this compound significantly decreased nitric oxide production and pro-inflammatory cytokine release in LPS-stimulated microglial cells, suggesting a protective effect against neuroinflammatory damage .
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Anticancer Activity :
- The imidazo[1,2-a]pyridine structure has been linked to anticancer properties through the inhibition of various kinases involved in tumor progression. Compounds with similar scaffolds have shown efficacy against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Preliminary data indicate that the compound may interact with the NF-kB signaling pathway, which is crucial in cancer cell survival and proliferation.
Biological Activity Data
The following table summarizes key findings from studies evaluating the biological activity of related compounds:
Case Studies
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Neuroprotective Study in PD Models :
- A study involving the administration of a structurally similar compound in MPTP-induced PD models showed significant behavioral improvements and reduced dopaminergic neuron loss. This suggests that the compound may be beneficial in treating neurodegenerative diseases through anti-inflammatory mechanisms .
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Cancer Cell Line Studies :
- In vitro studies on breast cancer cell lines demonstrated that compounds with similar structures to (Z)-{...}amine inhibited cell growth and induced apoptosis at concentrations as low as 10 µM. The mechanism was linked to mitochondrial dysfunction and increased reactive oxygen species (ROS) production .
Properties
IUPAC Name |
(Z)-2-(4-chlorophenyl)sulfanyl-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-N-[[4-(trifluoromethyl)phenyl]methoxy]ethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClF3N3OS/c1-16-11-12-32-23(13-16)30-17(2)24(32)22(15-34-21-9-7-20(26)8-10-21)31-33-14-18-3-5-19(6-4-18)25(27,28)29/h3-13H,14-15H2,1-2H3/b31-22+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFBPVORCNIBRX-DFKUXCBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)C(=NOCC3=CC=C(C=C3)C(F)(F)F)CSC4=CC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=NC(=C(N2C=C1)/C(=N/OCC3=CC=C(C=C3)C(F)(F)F)/CSC4=CC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClF3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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